2-Phenyl-3-fluoro-1-propene
Description
2-Phenyl-3-fluoro-1-propene is an organofluorine compound characterized by a propene backbone substituted with a phenyl group at the C2 position and a fluorine atom at the C3 position.
Properties
IUPAC Name |
3-fluoroprop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETZFBAYQXPCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CF)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-fluoro-1-propene can be achieved through several methods. One common approach involves the reaction of phenylacetylene with a fluorinating agent under specific conditions. Another method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with 3-fluoropropene in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3-fluoro-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming 2-phenyl-3-fluoropropane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products:
Oxidation: Epoxides and ketones.
Reduction: 2-Phenyl-3-fluoropropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenyl-3-fluoro-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-fluoro-1-propene involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved often include electrophilic addition and substitution reactions, where the compound acts as a reactive intermediate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Propenes and Propenones
The compound shares structural similarities with substituted propenes and propenones (α,β-unsaturated ketones). Key comparisons include:
Electronic Effects :
- The fluorine in this compound increases the electron-withdrawing nature of the alkene, enhancing its susceptibility to nucleophilic attack compared to non-fluorinated analogs like 2-phenyl-1-propene. This mirrors trends observed in fluorinated propenones, where fluorine substituents improve binding affinity to biological targets .
- In contrast, 1-fluoronaphthalene (, Compound f) exhibits reduced reactivity due to aromatic fluorine’s resonance effects, highlighting differences between aliphatic and aromatic fluorination .
Steric and Solubility Considerations :
Research Findings and Limitations
- Stability : Fluorine’s inductive effects may reduce oxidative degradation compared to chlorine-substituted analogs (e.g., , Compound 9), though hydrolytic stability remains untested .
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